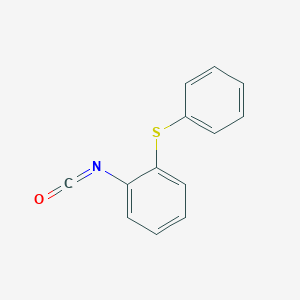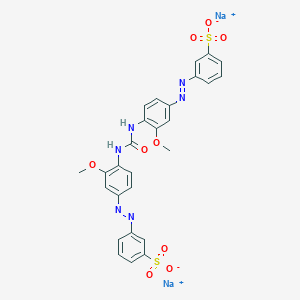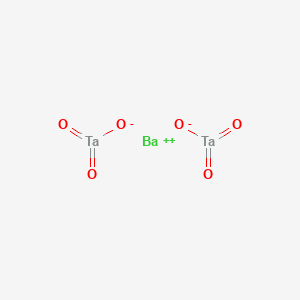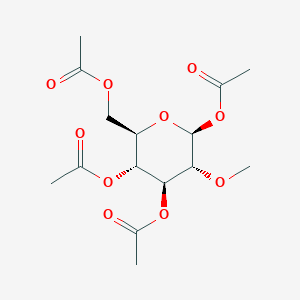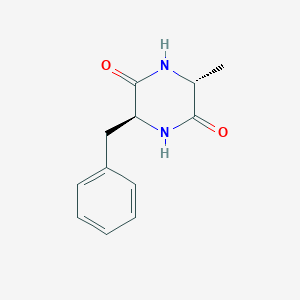
(3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione, also known as Ro 31-8220, is a synthetic compound that belongs to the class of benzylpiperazine derivatives. It was first synthesized in 1991 by Roche Pharmaceuticals as a protein kinase C (PKC) inhibitor. Since then, it has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
(3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 acts as a potent and selective inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in various cellular processes. PKC is involved in the regulation of cell growth, differentiation, and apoptosis. By inhibiting PKC, (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 can modulate these cellular processes and exert its therapeutic effects.
Biochemische Und Physiologische Effekte
(3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of inflammatory disorders. In addition, (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 has been shown to protect neurons from oxidative stress and apoptosis, which are involved in the pathogenesis of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
(3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in various cellular processes. It is also relatively easy to synthesize, which makes it accessible to researchers. However, (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. In addition, it has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220. One potential direction is the development of more potent and selective PKC inhibitors based on the structure of (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220. Another direction is the investigation of the potential therapeutic applications of (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 in other fields, such as cardiovascular disease and diabetes. Furthermore, the development of new delivery systems for (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 could improve its solubility and bioavailability, making it more effective in vivo. Finally, the elucidation of the molecular mechanisms underlying the effects of (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 could provide valuable insights into the role of PKC in various cellular processes.
Synthesemethoden
The synthesis of (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 involves a series of chemical reactions that start with the condensation of benzylamine and methyl acetoacetate to form 2-benzyl-2-methyl-1,3-dioxolane-4,5-dione. This intermediate is then treated with phosgene to yield 2-benzyl-2-methyl-4,5-dioxoimidazolidine. The final step involves the reaction of this intermediate with piperazine to produce (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220.
Wissenschaftliche Forschungsanwendungen
(3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 has been extensively studied for its potential therapeutic applications in various fields. It has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells. It has also been studied for its anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory disorders such as arthritis and asthma. In addition, (3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione 31-8220 has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurological disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
15136-19-3 |
|---|---|
Produktname |
(3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione |
Molekularformel |
C12H14N2O2 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
(3S,6R)-3-benzyl-6-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C12H14N2O2/c1-8-11(15)14-10(12(16)13-8)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,13,16)(H,14,15)/t8-,10+/m1/s1 |
InChI-Schlüssel |
CNXWPOWVDIUTPS-SCZZXKLOSA-N |
Isomerische SMILES |
C[C@@H]1C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2 |
SMILES |
CC1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 |
Kanonische SMILES |
CC1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 |
Synonyme |
(3S,6R)-3-Benzyl-6-methyl-2,5-piperazinedione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



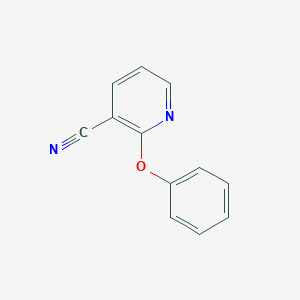
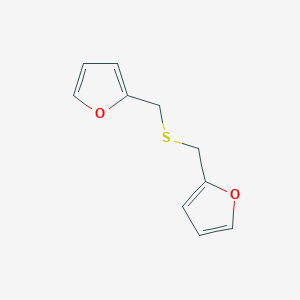

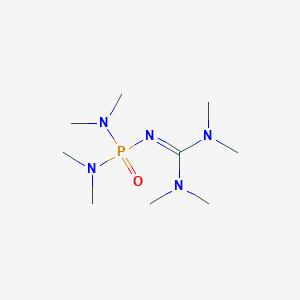

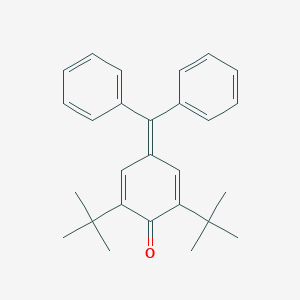
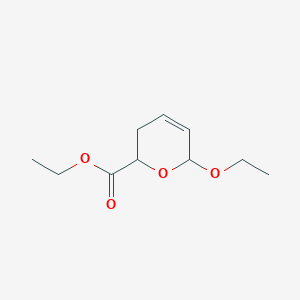
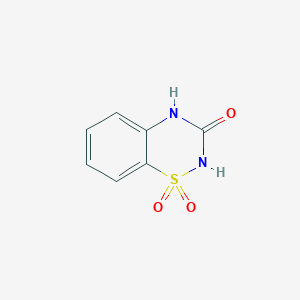
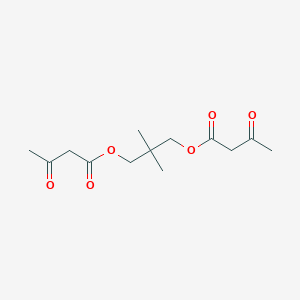
![(4R)-N-hydroxy-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B77843.png)
